1-(5-chloro-2-methoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea
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Description
1-(5-chloro-2-methoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a useful research compound. Its molecular formula is C21H20ClFN4O3 and its molecular weight is 430.86. The purity is usually 95%.
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Biological Activity
The compound 1-(5-chloro-2-methoxyphenyl)-3-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological significance.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H22ClF N4O2
- Molecular Weight : 392.85 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of enzyme inhibition and potential therapeutic applications.
Enzyme Inhibition
- Monoamine Oxidase Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. In vitro studies have shown that certain derivatives exhibit selective inhibition of MAO-B, which is linked to neuroprotective effects in conditions like Parkinson's disease .
- Anti-inflammatory and Analgesic Properties : The compound's derivatives have been investigated for their anti-inflammatory and analgesic activities. Studies demonstrate that modifications to the urea moiety can enhance these effects, making them promising candidates for pain management therapies .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds, offering insights into their pharmacological potential.
Study 1: MAO-B Inhibition
A study published in Pharmaceutical Research examined a series of pyridazinone derivatives, including compounds similar to the target compound. It was found that specific substitutions on the phenyl rings significantly affected MAO-B inhibition potency. For instance, a derivative with a methoxy group showed enhanced binding affinity, indicating that structural modifications can lead to improved therapeutic profiles against neurodegenerative diseases .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of urea derivatives. The results indicated that compounds with halogen substitutions exhibited significant inhibition of pro-inflammatory cytokines in cellular models, suggesting their utility in treating inflammatory conditions .
Data Table: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound involve:
- Competitive Inhibition : For MAO-B, it acts as a competitive inhibitor, binding to the active site and preventing substrate metabolism, thereby increasing levels of neurotransmitters such as dopamine .
- Cytokine Modulation : The anti-inflammatory effects are attributed to downregulation of pro-inflammatory cytokines through interference with signaling pathways involved in inflammation .
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O3/c1-30-19-9-5-15(22)13-18(19)25-21(29)24-11-2-12-27-20(28)10-8-17(26-27)14-3-6-16(23)7-4-14/h3-10,13H,2,11-12H2,1H3,(H2,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YECVRFSLLHWWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.